molecular formula C12H9FN4 B3242274 7-Benzyl-6-fluoro-7H-purine CAS No. 150721-87-2

7-Benzyl-6-fluoro-7H-purine

Cat. No.: B3242274
CAS No.: 150721-87-2
M. Wt: 228.22 g/mol
InChI Key: IHGLFBAXMWGJOZ-UHFFFAOYSA-N
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Description

7-Benzyl-6-fluoro-7H-purine is a synthetically versatile purine analogue designed for research and further manufacturing applications, not for human use. This compound belongs to a class of N-7 substituted purines that serve as critical scaffolds in medicinal chemistry, particularly in the development of novel kinase inhibitors . The 6-fluoro substituent enhances the reactivity of the purine core, making it a valuable electrophile for nucleophilic aromatic substitution reactions. This allows researchers to efficiently introduce diverse amine or carbon-based functionalities at the C6 position, enabling the rapid synthesis of targeted compound libraries for biological screening . Scientific literature highlights that 6,7-disubstituted-7H-purine derivatives exhibit significant potential as therapeutic agents. Specifically, analogues within this structural class have demonstrated potent activity as dual inhibitors of EGFR and HER2 tyrosine kinases, which are prominent targets in oncology . These inhibitors have shown efficacy in impairing the growth and proliferation of various breast cancer cell lines, including those with resistance to existing therapies like Lapatinib . The molecular mechanism involves binding to the ATP-binding site of these kinases, thereby disrupting downstream pro-survival signaling pathways such as ERK1/2 and AKT, and ultimately inducing apoptotic cell death . Beyond oncology, purine analogues are extensively investigated for their cytotoxic and antioxidant activities, as well as their capacity to inhibit various enzymes . The benzyl group at the N-7 position is a strategic feature that can be leveraged to modulate the compound's electronic properties, lipophilicity, and overall binding affinity to biological targets . Researchers can utilize this compound as a key precursor to explore structure-activity relationships and develop new chemical probes or candidate molecules with potential applications in drug discovery and chemical biology.

Properties

IUPAC Name

7-benzyl-6-fluoropurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4/c13-11-10-12(15-7-14-11)16-8-17(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGLFBAXMWGJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=NC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858634
Record name 7-Benzyl-6-fluoro-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150721-87-2
Record name 7-Benzyl-6-fluoro-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Benzyl 6 Fluoro 7h Purine and Analogues

Foundational Synthetic Routes to Purine (B94841) Nucleus Derivatives

The construction of the purine ring system, a fused heterocycle consisting of pyrimidine (B1678525) and imidazole (B134444) rings, can be approached in several ways. The choice of method often depends on the desired substitution pattern on the final molecule.

Traube Purine Synthesis and its Contemporary Adaptations

The Traube purine synthesis, first introduced in 1900, remains one of the most widely utilized methods for constructing the purine nucleus. rsc.orgacs.org The classic approach begins with a 4,5-diaminopyrimidine, which undergoes cyclization with a one-carbon unit to form the imidazole portion of the purine ring. rsc.org

The general sequence involves:

Starting Material : A substituted 4,5-diaminopyrimidine. For the synthesis of a 6-fluoropurine (B74353) derivative, a precursor such as 4,5-diamino-6-fluoropyrimidine would be the ideal starting material.

Nitrosation and Reduction : Often, the synthesis starts from a 4-aminopyrimidine. An amino group is introduced at the 5-position through nitrosation followed by reduction. mdpi.com

Cyclization : The resulting 4,5-diaminopyrimidine is formylated and then subjected to cyclodehydration to furnish the purine. rsc.org Reagents like formic acid, formamide, or orthoformic esters are commonly used to provide the bridging carbon atom (C8). rsc.org

Contemporary adaptations of the Traube synthesis focus on improving yields, simplifying procedures, and expanding the scope to include diverse functional groups. For instance, the synthesis of 6-fluoropurines often proceeds from a more accessible 6-chloropurine precursor. The chlorine atom can be replaced by a fluorine atom via a halogen exchange reaction, for example, using tetrabutylammonium fluoride (TBAF). rsc.org Another approach is the modified Schiemann reaction, which can be used to prepare various 6-fluoro- and 2,6-difluoropurines under forcing conditions. researchgate.net

Cyclization Reactions Utilizing Pyrimidine Precursors

This strategy is the basis of the Traube synthesis but can be viewed more broadly as any method that builds the imidazole ring onto a pre-existing, appropriately substituted pyrimidine. The key intermediate is a 4,5-disubstituted pyrimidine where one substituent is an amino group and the other is a group that can be converted into an amino group or is otherwise reactive for cyclization.

For the synthesis of 6-fluoropurine, a common and effective route starts with 6-chloropurine derivatives. The 6-chloro group is a versatile handle for introducing other functionalities. It can be substituted by a fluorine atom in the final steps of the synthesis. For example, 2-amino-6-chloropurine derivatives can be hydrolyzed and subsequently treated with trimethylamine to form a trimethylammonium salt, which is then fluorinated using a reagent like TBAF·3H2O under mild conditions. rsc.org This highlights a strategy where the pyrimidine core is fully elaborated before the final, desired substituent (fluorine) is introduced.

Imidazole-Based Annulation Strategies

An alternative to building upon a pyrimidine is to begin with a substituted imidazole and construct the pyrimidine ring onto it. This approach is particularly useful for synthesizing purines with specific substituents on the imidazole moiety. The synthesis generally starts with a 4-aminoimidazole-5-carboxamide or a related derivative. rsc.org These imidazole precursors are then cyclized to form the purine nucleus.

This method offers a distinct regiochemical advantage, as the substituents on the imidazole ring (which will become positions 7, 8, and 9 of the purine) are defined from the start. For instance, N-7 substituted purines can be synthesized from corresponding imidazole precursors, providing an unambiguous route to a specific regioisomer that might be difficult to obtain via direct alkylation of the purine ring. rsc.org While less common than the Traube synthesis, this strategy provides a powerful tool for accessing specific purine analogues.

Regioselective Installation of the Benzyl (B1604629) Substituent

Attaching a benzyl group to the purine nucleus is complicated by the presence of multiple nucleophilic nitrogen atoms (N1, N3, N7, N9). For 7-Benzyl-6-fluoro-7H-purine, the challenge is to direct the benzylation specifically to the N7 position of the imidazole ring.

N-Alkylation Methodologies and Stereochemical Considerations

Direct N-alkylation of a purine with a benzyl halide is the most straightforward approach for introducing the benzyl group. However, this reaction is often plagued by a lack of regioselectivity, typically yielding a mixture of N7- and N9-alkylated isomers. nih.govub.edu

The ratio of these isomers is influenced by several factors:

Electronic Effects : The N9 position is generally considered the thermodynamically more stable site for alkylation, while the N7 position is often the kinetically favored site. chemrxiv.org

Steric Hindrance : Bulky substituents on the purine ring, particularly at the C6 position, can sterically hinder the N7 position and favor N9 alkylation. Conversely, strategically placed groups can be used to shield the N7 position. acs.org

Reaction Conditions : The choice of base, solvent, and temperature can significantly alter the N7/N9 product ratio. For instance, N-benzylation of 2-chloro-8-phenylpurines with benzyl bromide using potassium carbonate in DMF occurs on the imidazole ring (N7/N9), whereas the same reaction on 6-chloro-8-phenylpurine occurs on the pyrimidine ring. researchgate.net Microwave irradiation has been shown to reduce reaction times and improve regioselectivity, often favoring the N9 isomer. nih.gov

While N9-alkylation is frequently the major outcome, specific conditions can be tailored to enhance the yield of the N7 isomer. nih.govub.edu The separation of N7 and N9 isomers is often possible using chromatographic techniques.

Purine SubstrateAlkylating AgentBase/SolventConditionsMajor Isomer(s)Reference
6-ChloropurineBenzyl bromide(Bu)4NH4OH / ACN50°C, MicrowaveN9-benzyl (with some N7) nih.gov
2,6-DichloropurineBenzyl bromide(Bu)4NH4OH / ACN50°C, MicrowaveN9-benzyl (with some N7) nih.gov
2-Amino-6-chloropurineBenzyl bromide(Bu)4NH4OH / ACN50°C, MicrowaveN9-benzyl (88% yield) nih.gov
6-Chloropurinetert-Butyl bromideHMDS, SnCl4 / ACN0°C to rtN7-tert-butyl (78% yield) acs.org

This table summarizes various reported conditions for the N-alkylation of purine derivatives, illustrating the influence of substrates and reagents on regioselectivity.

Transition Metal-Catalyzed Coupling Reactions for Benzyl Attachment

While traditional SN2-type alkylation is common, transition metal-catalyzed reactions represent an alternative strategy for forming C-N bonds. Palladium and copper catalysts are widely used for the N-alkylation and N-arylation of various amines and heterocycles. rsc.orgorganic-chemistry.org However, their application for the direct N-benzylation of purines is less documented compared to their use in C-C or C-N bond formation at the carbon skeleton of the purine ring (e.g., Suzuki or Buchwald-Hartwig couplings). acs.org

Some analogous reactions suggest the feasibility of this approach. For example, the allylation of 6-halopurines at the N7 position has been achieved in the presence of a cobalt complex. nih.gov Furthermore, palladium catalysis is a well-established method for the N-alkylation of amines with alcohols via a "borrowing hydrogen" methodology, which offers a sustainable alternative to using alkyl halides. rsc.org Copper-catalyzed methods are also prevalent for C-N coupling reactions involving aliphatic halides and amides. organic-chemistry.org

Although direct, high-yielding examples of transition metal-catalyzed N7-benzylation of 6-fluoropurine are not prominently reported, the extensive utility of these catalysts in forming C-N bonds with other nitrogen heterocycles suggests this as a potential, albeit less explored, avenue for achieving the desired transformation. Further research would be needed to develop a regioselective catalytic system for the N7-benzylation of the 6-fluoropurine nucleus.

Protecting Group Strategies for Site-Specific Functionalization

In the multistep synthesis of complex molecules like this compound, protecting groups are indispensable tools. jocpr.comwikipedia.org They are employed to temporarily mask a reactive functional group to prevent it from participating in a chemical reaction, thereby directing the transformation to a specific site within the molecule. jocpr.com In purine chemistry, this is particularly crucial for controlling the regioselectivity of reactions such as alkylation and glycosylation. datapdf.com

The purine ring system has multiple reactive nitrogen atoms, primarily at the N1, N3, N7, and N9 positions. wikipedia.org For the synthesis of a 7-substituted purine like this compound, it is essential to direct the introduction of the benzyl group to the N7 position, preventing reaction at the thermodynamically often favored N9 position. Protecting group strategies enable this selective functionalization. For instance, a bulky protecting group can be installed at the N9 position, sterically hindering it and forcing the incoming benzyl group to react at the N7 position.

Below is a table of protecting groups that can be employed for the site-specific functionalization of purine derivatives.

Protecting GroupAbbreviationCommon Application in Purine SynthesisRemoval Conditions
BenzylBnProtection of ring nitrogens (N7/N9) or hydroxyl groups.Hydrogenolysis (e.g., H₂, Pd/C). libretexts.org
p-MethoxybenzylPMBProtection of ring nitrogens. More easily cleaved than Bn.Oxidation or strong acid. libretexts.org
DimethoxytritylDMTProtection of 5'-hydroxyl groups in nucleosides.Mild acidic conditions. libretexts.org
tert-ButyldimethylsilylTBDMSProtection of hydroxyl groups.Fluoride ion source (e.g., TBAF) or acid. libretexts.org
AcetylAcProtection of exocyclic amino groups.Basic conditions (e.g., ammonia). libretexts.org

Approaches for Introducing the Fluorine Moiety

The introduction of a fluorine atom onto the purine core at the C6 position is a critical step in the synthesis of this compound. The unique properties of fluorine mean that specialized fluorinating reagents and methods are required. nih.gov Several distinct strategies have been developed for this transformation.

Direct Fluorination Techniques for Heteroaromatic Systems

Direct C-H fluorination represents a modern and atom-economical approach to synthesizing fluorinated heteroaromatics. nih.govrsc.org This method involves the substitution of a hydrogen atom directly with a fluorine atom, often using an electrophilic fluorinating agent. These reagents contain a nitrogen-fluorine (N-F) bond and deliver a formal "F+" equivalent to an electron-rich aromatic system like the purine ring. researchgate.netnih.gov

Reagents such as Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. researchgate.netresearchgate.net The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the regioselectivity is governed by the electronic properties of the purine substrate. Challenges can include controlling the regioselectivity and the potential for over-fluorination.

ReagentNameKey Characteristics
Selectfluor™1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Crystalline solid, stable, easy to handle, widely used. nih.gov
N-FluorobenzenesulfonimideNFSICrystalline solid, highly soluble, mild fluorinating agent. researchgate.net
FluoroxytrifluoromethaneCF₃OFHighly reactive gas, used for specific monohalogenation. nih.gov

Balz-Schiemann Reaction and Related Diazotization-Fluorination Procedures

The Balz-Schiemann reaction is a well-established method for introducing a fluorine atom onto an aromatic ring. wikipedia.orgbyjus.com The process begins with the conversion of a primary aromatic amine to a diazonium salt using a diazotizing agent like nitrous acid. byjus.com This diazonium salt is then precipitated as its tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) salt. wikipedia.org Subsequent thermal or photochemical decomposition of this isolated salt generates the desired aryl fluoride, along with nitrogen gas and boron trifluoride. wikipedia.orgorganic-chemistry.org

In the context of synthesizing 6-fluoropurines, this method would start from a 6-aminopurine derivative. The purine amine would be diazotized, converted to the diazonium tetrafluoroborate, and then heated to induce fluorination. While a cornerstone of aromatic fluorine chemistry, its application to complex heterocyclic systems like purines can be challenging due to the potential instability of the diazonium intermediate and the harsh conditions sometimes required for decomposition. organic-chemistry.org Related procedures, such as fluoro-diazotization followed by nucleophilic aromatic substitution (SNAr), have also been developed. nih.gov

Nucleophilic Fluorination with Fluorinating Reagents

One of the most common and reliable methods for synthesizing 6-fluoropurines involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy requires a precursor with a good leaving group at the C6 position, most commonly a chlorine atom. The synthesis of the target molecule would therefore proceed via a 7-benzyl-6-chloro-7H-purine intermediate.

This 6-chloro derivative is then treated with a source of nucleophilic fluoride to displace the chloride. Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are frequently used, often in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the fluoride ion. The reaction may also be facilitated by a phase-transfer catalyst to improve the solubility and reactivity of the fluoride salt. Deoxyfluorinating agents like (diethylamino)sulfur trifluoride (DAST) are also potent nucleophilic fluorinating reagents, though they are more typically used to convert hydroxyl groups to fluorides. nih.govmdpi.com

Reagent/SystemTypical ConditionsRole
Potassium Fluoride (KF)High temperature, polar aprotic solvent (e.g., DMSO, DMF)Source of nucleophilic fluoride ion.
Cesium Fluoride (CsF)Milder conditions than KF due to higher solubility.Source of nucleophilic fluoride ion.
Tetrabutylammonium Fluoride (TBAF)Anhydrous conditions, THFSoluble source of "naked" fluoride ion.
(Diethylamino)sulfur trifluorideDASTDeoxyfluorinating agent, can convert hydroxyls to fluorides. nih.govmdpi.com

Employment of Fluorinated Building Blocks in Multi-Component Syntheses

A convergent synthetic approach offers an alternative to introducing the fluorine atom onto a pre-formed purine ring. mdpi.com In this strategy, the synthesis utilizes a "fluorinated building block"—a smaller, readily available molecule that already contains the required fluorine atom. nih.govolemiss.edu

For the synthesis of this compound, a plausible route would begin with a fluorinated pyrimidine derivative, such as 4,5-diamino-6-fluoropyrimidine. This key intermediate, which already possesses the C6-F bond, would then undergo a ring-closing reaction with a one-carbon synthon (e.g., formic acid, triethyl orthoformate, or formamide) to construct the fused imidazole ring, thereby forming the 6-fluoropurine core. The benzyl group could be introduced either on the pyrimidine precursor or on the resulting 6-fluoropurine. This building block approach can circumvent issues of regioselectivity and harsh conditions associated with late-stage fluorination methods. nih.gov

Chemo- and Regioselectivity in the Synthesis of this compound

Achieving the precise structure of this compound requires stringent control over both chemoselectivity (which functional group reacts) and regioselectivity (where on the molecule the reaction occurs).

Regioselectivity of Benzylation: The alkylation of the purine ring is a critical step where regioselectivity is a major challenge. The N7 and N9 positions are the most common sites of alkylation. The outcome of the reaction is influenced by a variety of factors, including the nature of the substituent at the C6 position, the choice of solvent and base, the reaction temperature, and the presence of protecting groups. datapdf.com While alkylation of 6-halopurines often favors the N9 position, specific conditions or the use of protecting groups can be employed to direct the benzylation to the N7 position. datapdf.comnih.gov For example, pre-forming the sodium salt of the purine and carefully selecting the solvent can alter the N7/N9 product ratio.

Chemo- and Regioselectivity of Fluorination: The choice of fluorination method dictates the chemo- and regioselectivity.

In nucleophilic substitution of a 7-benzyl-2,6-dichloro-7H-purine intermediate, the chlorine atom at the C6 position is significantly more reactive towards nucleophilic attack than the chlorine at the C2 position. This inherent difference in reactivity allows for the selective replacement of the C6-chloro group to install the fluorine.

In direct C-H fluorination , the regioselectivity is governed by the electronic distribution within the 7-benzyl-7H-purine substrate. The most electron-rich C-H bond will typically be the site of electrophilic attack.

The building block approach inherently solves the regioselectivity issue of fluorination by starting with a pyrimidine that is already fluorinated at the correct position.

Discrimination between N7 and N9 Benzylation Isomers

A primary challenge in the synthesis of N7-substituted purines is the competing alkylation at the N9 position. Direct alkylation of purine derivatives with agents like benzyl bromide typically leads to a mixture of N7 and N9 isomers. The N9 regioisomer is generally the thermodynamically more stable product and often predominates in these mixtures. The regioselectivity of this reaction is governed by a delicate interplay of enthalpy and entropy in the transition state. For the benzylation of adenine, for instance, while the formation of the N9-adduct has a higher activation energy, this is offset by a less negative activation entropy, making it the kinetically favored product under certain conditions.

Several strategies have been explored to influence the N7/N9 ratio, although achieving high selectivity for the less stable N7 isomer remains a significant synthetic hurdle. One approach involves the use of silylated purine derivatives with a Lewis acid catalyst such as SnCl₄; however, this method has shown very low conversion rates for primary halides like benzyl bromide in favor of the N7 isomer.

Given the difficulty in controlling the reaction's regioselectivity, the accurate identification and separation of the resulting isomers are critical. High-performance liquid chromatography (HPLC) is commonly used for separation. The structural assignment of the N7 and N9 isomers is definitively accomplished using nuclear magnetic resonance (NMR) spectroscopy. A key diagnostic marker is the chemical shift of the C5 carbon in ¹³C NMR spectra. For N9-alkylated 6-chloropurines, the C5 signal appears at approximately 132 ppm. Two-dimensional NMR techniques, such as Heteronuclear Multiple-Bond Correlation (HMBC) and Heteronuclear Single-Quantum Coherence (HSQC), provide further confirmation of the substitution pattern by revealing long-range correlations between the benzyl protons and the purine ring carbons.

Table 1: Comparison of N7 and N9 Benzylation Isomers

Feature N7-Benzyl-Purine Isomer N9-Benzyl-Purine Isomer
Thermodynamic Stability Generally less stable Generally more stable and often the major product in direct alkylation reactions.
Synthesis Typically the minor product; selective synthesis is challenging. Favored under many direct alkylation conditions (e.g., benzyl halide with a base).
¹³C NMR Identification Differentiated by the chemical shift of the C5 carbon atom. The C5 carbon of N9-alkylated 6-chloropurines resonates at approximately 132 ppm.

Control of Fluorine Placement at the C6 Position

The introduction of a fluorine atom at the C6 position of the purine scaffold is most commonly achieved via a nucleophilic aromatic substitution reaction, typically starting from a 6-chloropurine precursor. The chlorine atom at C6 serves as a good leaving group, facilitating its displacement by a fluoride ion.

A modern and convenient method for this transformation involves a two-step process. First, the 6-chloropurine is reacted with trimethylamine to replace the chlorine atom with a trimethylammonio group. This intermediate is then treated with a fluoride source, such as tetrabutylammonium fluoride trihydrate (TBAF·3H₂O), at room temperature. This approach is advantageous due to its mild reaction conditions, simple work-up, and often high yields.

A more traditional method for synthesizing 6-fluoropurines is the modified Schiemann reaction. This process involves the diazotization of a 6-aminopurine (adenine) derivative, followed by thermal or photolytic decomposition of the resulting diazonium salt in the presence of a fluoride source. However, this method can sometimes require forcing conditions.

Divergent Synthetic Pathways for Structurally Related Analogues

The core this compound scaffold can be systematically modified to generate a library of analogues for various research applications, such as probing structure-activity relationships. These modifications can be introduced at the benzyl ring, the C6-halogen position, or by altering the core purine isomerism.

Modifications to the Benzyl Ring Substituents

To synthesize analogues with varied electronic and steric properties, substituents can be introduced onto the benzyl moiety. The most direct approach is to employ a correspondingly substituted benzyl halide during the initial N-alkylation step. For example, reacting the purine core with 4-chlorobenzyl bromide or 4-trifluoromethylbenzyl bromide under appropriate conditions will yield the respective 9-(4-chlorobenzyl) or 9-(4-trifluoromethylbenzyl) purine derivatives. This strategy has been successfully used to prepare a range of 6-chloro-9-(4-substituted benzyl)purines, which are versatile intermediates for further functionalization. Similarly, 4-nitrobenzyl groups have been incorporated into purine structures to study their biological properties.

Table 2: Synthesis of Benzyl-Substituted Purine Analogues

Desired Benzyl Substituent Corresponding Benzylating Agent Reference
4-Trifluoromethyl 4-(Trifluoromethyl)benzyl bromide
4-Chloro 4-Chlorobenzyl bromide
4-Nitro 4-Nitrobenzyl bromide
4-Methyl 4-Methylbenzyl bromide

Exploration of Alternative Halogen Substitutions at C6

The identity of the halogen at the C6 position can be varied to modulate the chemical reactivity and properties of the purine analogue. The key intermediate for these syntheses is often 6-chloropurine, which itself is typically prepared from hypoxanthine using reagents like phosphoryl chloride (POCl₃). The resulting 6-chloropurine is a versatile precursor for other C6-substituted analogues.

While fluorination is achieved as described previously, other halogens can be introduced using different methodologies. For instance, 2,6-dichloropurines are common starting materials in many synthetic schemes, highlighting that multiple halogenations are feasible and provide additional sites for subsequent reactions. The synthesis of C6-bromo and C6-iodo purines can be accomplished through analogous halogenation reactions or from other functionalized purine precursors, allowing for a full spectrum of C6-halogenated 7-benzylpurine analogues.

Synthesis of Isomeric Purine Scaffolds (e.g., 9-Benzyl-6-fluoro-9H-purine)

The synthesis of the isomeric 9-benzyl-6-fluoro-9H-purine leverages the thermodynamic preference for alkylation at the N9 position. A standard and effective method involves the direct benzylation of 6-chloropurine using a benzyl halide and a base, such as potassium carbonate in dimethyl sulfoxide (DMSO) or sodium hydride in dimethylformamide (DMF). These conditions reliably produce the 9-benzyl-6-chloro-9H-purine as the major product. This intermediate can then be subjected to fluorination at the C6 position using methods described in section 2.4.2 to yield the final 9-benzyl-6-fluoro-9H-purine.

To further enhance the selectivity for the N9 isomer, steric hindrance can be employed. The introduction of a bulky substituent at the C6 position of the purine ring can physically block the N7 position, thereby directing the incoming benzyl group exclusively to the N9 nitrogen. This strategy provides a powerful tool for controlling regioselectivity in purine alkylation.

Chemical Reactivity and Derivatization Studies of 7 Benzyl 6 Fluoro 7h Purine

Electrophilic and Nucleophilic Substitution Reactions on the Purine (B94841) Ring

The purine ring system of 7-Benzyl-6-fluoro-7H-purine exhibits a nuanced reactivity profile, with specific positions being more susceptible to either electrophilic or nucleophilic attack. The electron-withdrawing nature of the pyrimidine (B1678525) ring and the fluorine atom significantly influences this reactivity.

The C2 and C8 positions of the purine ring are of particular interest for functionalization. The C8 position is generally more susceptible to electrophilic substitution due to the influence of the adjacent imidazole (B134444) nitrogen. Studies on related 7-benzylpurines have demonstrated that direct lithiation at the C8 position can be achieved, followed by quenching with an electrophile. For instance, treatment of 9-benzylpurines with a lithium base allows for subsequent bromination at the C8 position researchgate.net. This methodology is also applicable to 7-benzylpurines, providing a route to 8-halo-7-benzylpurines which can then undergo further derivatization researchgate.net.

Conversely, the C2 and C6 positions are more electron-deficient and are thus more prone to nucleophilic substitution, especially when bearing a good leaving group like a halogen. While the C6 position is activated by the fluorine atom, direct nucleophilic substitution at C2 is less common without further activation.

PositionType of ReactionReagents/ConditionsProduct Type
C8Electrophilic Substitution (via lithiation)1. Lithium base (e.g., n-BuLi) 2. Electrophile (e.g., BrCCl2CCl2Br)8-Substituted-7-benzylpurine
C6Nucleophilic Aromatic SubstitutionNucleophile (e.g., amines, alkoxides)6-Substituted-7-benzylpurine

This table presents plausible reaction types based on the reactivity of analogous purine systems.

While the 7-position is already occupied by a benzyl (B1604629) group in the parent compound, the other nitrogen atoms of the purine ring (N1, N3, and N9) can potentially be functionalized, although this is less common in 7-substituted purines due to steric hindrance and electronic effects. Alkylation or acylation at these positions would typically require specific reaction conditions to overcome the existing substitution pattern. In many synthetic routes, the N7 or N9 position is selectively alkylated at an earlier stage to direct subsequent reactions.

Transformations Involving the Benzyl Moiety

The benzyl group attached at the N7 position offers several opportunities for chemical modification, both at the benzylic methylene bridge and on the phenyl ring.

The benzylic C-H bonds of the methylene group are activated and susceptible to oxidation. Various oxidizing agents can convert the methylene group into a carbonyl, yielding a benzoyl derivative. Common methods include the use of potassium permanganate (KMnO4) or chromium trioxide-based reagents wikipedia.org. More recently, catalytic methods using transition metals like copper or iron with molecular oxygen as the oxidant have been developed for the benzylic oxidation of related heterocyclic compounds beilstein-journals.orgnih.gov.

Conversely, the benzyl group can be removed through reductive cleavage, a process known as debenzylation. This is a common strategy in medicinal chemistry to unmask a secondary amine at the N7 position. Standard conditions for debenzylation include catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) or Birch reduction (using sodium or lithium in liquid ammonia) organic-chemistry.orgresearchgate.net.

TransformationReagents/ConditionsProduct
OxidationKMnO4 or CrO3-based reagents; Catalytic O27-Benzoyl-6-fluoro-7H-purine
Reduction (Debenzylation)H2/Pd-C or Na/NH36-Fluoro-7H-purine

This table outlines general methods for the transformation of the benzyl group.

For the purpose of structure-activity relationship (SAR) studies, the phenyl ring of the benzyl moiety can be derivatized to explore the impact of steric and electronic properties on biological activity. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce a variety of substituents onto the phenyl ring. The position of substitution (ortho, meta, or para) will be directed by the existing benzyl group and the reaction conditions. These modifications can be crucial for optimizing a compound's interaction with a biological target nih.gov.

Chemical Stability and Degradation Pathways of the Fluorine Substituent

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which imparts significant chemical and metabolic stability to the 6-fluoro substituent alfa-chemistry.comwikipedia.org. This bond is generally resistant to hydrolysis and attack by common nucleophiles under physiological conditions alfa-chemistry.com.

However, under specific enzymatic or harsh chemical conditions, defluorination can occur. While direct studies on this compound are not extensively reported, research on the degradation of other organofluorine compounds, such as polyfluoroalkyl substances (PFASs), indicates that certain microbial enzymes and advanced oxidation processes can cleave the C-F bond nih.govnih.govthe-innovation.orgnih.gov. These degradation pathways often involve initial transformations elsewhere in the molecule, which can then facilitate the eventual removal of the fluoride ion nih.gov. The thermal stability of C-F bonds can also be influenced by the surrounding molecular structure nih.gov. It is important to note that significant energy input is often required for the degradation of compounds containing C-F bonds the-innovation.org.

Formation of Conjugates and Bioconjugates for Mechanistic Probes

The strategic placement of a fluorine atom at the C6 position of the purine ring renders this compound a valuable electrophilic scaffold for the synthesis of various conjugates and bioconjugates. The electron-withdrawing nature of the fluorine atom, coupled with the inherent aromaticity of the purine system, facilitates nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the covalent attachment of a diverse array of molecules, including amino acids, peptides, and other biomolecules, enabling the development of sophisticated mechanistic probes to investigate biological processes.

The core principle behind the utility of this compound in this context is the displacement of the fluoride ion by a nucleophile. Fluorine is an excellent leaving group in SNAr reactions on electron-deficient heterocyclic rings like purines. The general mechanism involves the attack of a nucleophile at the C6 position, forming a transient, negatively charged intermediate known as a Meisenheimer complex. Subsequent expulsion of the fluoride ion restores the aromaticity of the purine ring, resulting in a stable C6-substituted product.

The versatility of this reaction allows for the introduction of various functionalities at the C6 position, thereby tailoring the properties of the resulting conjugate for specific applications as mechanistic probes. For instance, conjugation with amino acids or peptides can enhance solubility, and cellular uptake, or provide a targeting moiety for specific enzymes or receptors.

Conjugation with Amino Acids and Peptides

The free amino group of amino acids and the N-terminal amine of peptides are potent nucleophiles that readily react with this compound. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrofluoric acid generated during the reaction, driving the equilibrium towards product formation. The resulting 6-amino-purine derivatives are stable and can be designed to mimic natural purine-containing biomolecules, acting as competitive inhibitors or probes for enzymes involved in nucleotide metabolism.

Nucleophile (Amino Acid)ProductPotential Application as Mechanistic Probe
Glycine7-Benzyl-6-(carboxymethylamino)-7H-purineProbe for purine salvage pathway enzymes
Cysteine7-Benzyl-6-(S-cysteinyl)-7H-purineIrreversible inhibitor for enzymes with active site cysteines
Lysine (ε-amino group)7-Benzyl-6-(Nε-lysyl)-7H-purineProbe for protein-protein interactions involving lysine residues

Table 1: Examples of this compound Conjugates with Amino Acids

Formation of Thioether Linkages

The thiol group of cysteine residues in proteins or glutathione is a soft and highly effective nucleophile for attacking the C6 position of this compound. This reaction leads to the formation of a stable thioether linkage. This specific reactivity is particularly useful for designing covalent inhibitors or activity-based probes that target enzymes with a reactive cysteine in their active site. By incorporating a reporter tag, such as a fluorophore or a biotin moiety, into the conjugate, researchers can visualize, isolate, and identify the target protein.

Thiol-containing NucleophileProductResearch Application
Glutathione7-Benzyl-6-(S-glutathionyl)-7H-purineProbe for studying cellular redox state and glutathione S-transferase activity
Cysteine-containing peptide7-Benzyl-6-(S-peptidyl)-7H-purineSequence-specific probe for cysteine proteases

Table 2: Formation of Thioether-Linked Conjugates

Bioconjugation to Proteins for Mechanistic Insights

The ability of this compound to react with nucleophilic amino acid residues on the surface or in the active sites of proteins makes it a valuable tool for bioconjugation. By covalently modifying a protein of interest, the resulting bioconjugate can serve as a probe to elucidate its function, interactions, and localization within a cell. For example, if this compound is used to modify an enzyme and this modification leads to a loss of activity, it suggests that a crucial nucleophilic residue is located at or near the active site.

The benzyl group at the N7 position can also play a role in directing the molecule to specific binding pockets within proteins, potentially enhancing the selectivity of the labeling reaction. The formation of these stable covalent adducts allows for the use of techniques such as mass spectrometry to identify the precise site of modification on the protein, providing valuable structural and mechanistic information.

Molecular Interactions and Biological Modulation Mechanisms of 7 Benzyl 6 Fluoro 7h Purine

Receptor Binding and Ligand-Target Recognition Studies

While specific receptor binding and ligand-target recognition studies for 7-Benzyl-6-fluoro-7H-purine are not extensively documented in publicly available research, the structural motifs of the molecule—a purine (B94841) core, a benzyl (B1604629) group at the 7-position, and a fluorine atom at the 6-position—provide a basis for predicting its potential interactions.

Characterization of Binding Affinity and Selectivity

The binding affinity and selectivity of purine analogues are heavily influenced by the nature and position of their substituents. The 6-fluoro substitution on the purine ring is a critical determinant of its electronic properties and potential for hydrogen bonding. Fluorine, being highly electronegative, can alter the charge distribution of the purine ring system, thereby influencing its interaction with amino acid residues in a receptor's binding pocket.

Allosteric Modulation and Orthosteric Interactions

Purine derivatives can act as either orthosteric ligands, competing with the endogenous ligand at the active site, or as allosteric modulators, binding to a topographically distinct site to modulate the receptor's activity. Given that many purine analogues target ATP-binding sites in kinases, an orthosteric mechanism of action is a strong possibility for this compound.

However, the potential for allosteric modulation should not be dismissed. The 7-benzyl group, in particular, could facilitate binding to an allosteric pocket adjacent to the primary binding site. This could induce conformational changes in the protein that alter the affinity of the orthosteric ligand or the catalytic activity of the enzyme.

Enzyme Inhibition and Activation Profiles

The substitution pattern of this compound suggests its potential to interact with and modulate the activity of various enzymes, particularly those involved in nucleic acid metabolism and cellular signaling.

Interference with Nucleic Acid Metabolism Enzymes (e.g., DNA/RNA polymerases, nucleoside kinases)

Purine analogues are well-known for their ability to interfere with the enzymes of nucleic acid metabolism. Fluorinated purine nucleosides, for instance, can be phosphorylated by nucleoside kinases and subsequently incorporated into DNA or RNA, leading to chain termination or altered nucleic acid function. While this compound is not a nucleoside, its purine core could still allow it to interact with the active sites of enzymes like DNA and RNA polymerases. However, the lack of a ribose or deoxyribose moiety would prevent its incorporation into a growing nucleic acid chain. Instead, it might act as a competitive or non-competitive inhibitor of these enzymes. The 6-fluoro substitution could play a role in mimicking the substrate to a certain extent, while the 7-benzyl group might provide additional binding interactions.

Some purine analogs have been shown to inhibit DNA glycosylases, enzymes involved in base excision repair. It is conceivable that this compound could exhibit similar inhibitory activities, thereby sensitizing cells to DNA damaging agents.

Modulation of Protein Kinase Activities (e.g., cyclin-dependent kinases)

A significant area of research for purine analogues is the inhibition of protein kinases, particularly cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov Compounds like olomoucine and roscovitine, which are C2, N6, and N9 substituted purines, have demonstrated potent and selective inhibition of CDKs. nih.govnih.gov Roscovitine, for example, features a benzylamino group at the C6 position, and its purine core binds to the adenine binding pocket of CDK2. nih.gov The benzyl ring makes additional contacts with the enzyme that are not observed with ATP, contributing to its specificity. nih.gov

While this compound has a different substitution pattern (N7-benzyl and C6-fluoro), the presence of the benzyl group suggests a potential for interaction with the ATP-binding site of kinases. Structure-activity relationship studies on various purine derivatives have shown that substitutions at C2, N6, and N9 are often crucial for strong CDK inhibition. nih.gov The N7-benzyl substitution might lead to a different kinase selectivity profile compared to the more extensively studied N9-substituted purines.

The inhibitory activity of a related compound, 2-(2-hydroxyethylamino)-6-benzylamino-9-methylpurine (olomoucine), against various kinases is presented in the table below. This data highlights the potential for substituted purines to selectively inhibit specific kinases.

KinaseIC50 (µM)
p34cdc2/cyclin B7
p33cdk2/cyclin A7
p33cdk2/cyclin E7
p33cdk5/p353
ERK1/MAP-kinase25
cdk4/cyclin D1>1000
cdk6/cyclin D3>150
Data sourced from a study on olomoucine, a structurally related purine analogue. nih.gov

Interaction with Other Catalytic Biomolecules

Beyond kinases and polymerases, the purine scaffold can interact with a diverse range of other catalytic biomolecules. The structural similarity to endogenous purines like adenine and guanine allows these synthetic analogues to potentially interact with any protein that has a purine-binding site.

For instance, some purine derivatives have been investigated as inhibitors of enzymes like myeloperoxidase. nih.gov The structure-activity relationships of these compounds often highlight the importance of specific substitutions on the heterocyclic core for achieving potency and selectivity. nih.gov The unique combination of a 7-benzyl and 6-fluoro substitution in this compound could potentially confer activity against a novel set of enzymatic targets that have not been previously explored with other purine analogues.

Cellular Pathway Perturbation and Downstream Effects

Detailed experimental studies specifically elucidating the impact of this compound on cellular pathways are not extensively documented in the current body of scientific literature. Therefore, a definitive description of its effects on cell cycle regulation, signal transduction, and other specific cellular responses cannot be provided at this time.

There is currently a lack of specific research data detailing the effects of this compound on cell cycle progression and cellular proliferation.

The influence of this compound on specific signal transduction cascades has not been reported in available scientific studies.

Specific cellular responses induced by this compound have not been characterized in the available literature.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Elucidation

The biological activity of purine derivatives is highly dependent on their substitution patterns. The placement of substituents on the purine core dictates the molecule's three-dimensional shape, electronic distribution, and potential for intermolecular interactions with biological targets.

The substitution pattern on the purine ring is a critical determinant of biological activity. In many classes of purine-based compounds, the N9 position is a common point of substitution, leading to potent and selective ligands for various receptors and enzymes. The N7-substituted isomers, such as this compound, represent a less common and less explored class of compounds. nih.govacs.org

The fluorine atom at the 6-position of this compound is also expected to significantly influence its electronic properties and potential for interaction. Fluorine is a highly electronegative atom and can act as a hydrogen bond acceptor. Its presence can alter the charge distribution across the purine ring system, potentially affecting its binding affinity and selectivity for a biological target.

The benzyl group at the N7 position is a key structural feature of this compound. This substituent is relatively large and hydrophobic, and its orientation and conformational flexibility are likely to play a significant role in the molecule's interaction with a biological target.

The benzyl group can engage in various non-covalent interactions, including hydrophobic interactions and π-π stacking with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) within a protein's binding pocket. The ability of the benzyl group to adopt a specific, low-energy conformation upon binding is often crucial for achieving high-affinity interactions.

Contributions of Fluorine to Potency and Selectivity

The substitution of a hydrogen atom with fluorine at the 6-position of the purine ring in this compound is a strategic modification that can significantly influence the compound's potency and selectivity towards its biological targets. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, contribute to these effects through various mechanisms.

Enhancement of Binding Affinity and Potency:

The electron-withdrawing nature of fluorine can also influence the acidity or basicity of nearby functional groups, which may be crucial for optimal binding. tandfonline.com This modulation of pKa can affect the ionization state of the molecule at physiological pH, thereby influencing its interaction with the target protein. tandfonline.comnih.gov

Modulation of Physicochemical Properties for Improved Bioavailability:

Increased Metabolic Stability:

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes such as cytochrome P450s. tandfonline.comnih.gov By replacing a metabolically vulnerable hydrogen atom with fluorine, the metabolic stability of this compound is likely enhanced. This increased stability can lead to a longer half-life in the body, allowing for a more sustained therapeutic effect and potentially higher potency. nih.gov

Influence on Conformation and Selectivity:

The introduction of a fluorine atom can impose conformational constraints on the molecule, influencing its preferred three-dimensional shape. researchgate.net This can lead to a more favorable orientation for binding to a specific target, thereby increasing potency and selectivity. By locking the molecule into a bioactive conformation, off-target interactions may be minimized.

The following table summarizes the key contributions of the fluorine atom to the potential potency and selectivity of this compound:

Contribution of FluorinePhysicochemical EffectPotential Impact on Potency and Selectivity
Enhanced Binding Affinity Participation in electrostatic and van der Waals interactions. Modulation of purine ring electronics.Increased potency through stronger and more specific binding to the target.
pKa Modulation Alteration of the basicity of the purine ring nitrogens.Optimized ionization state for improved target interaction and bioavailability.
Increased Lipophilicity Favorable partitioning into lipid environments.Enhanced membrane permeability and cellular uptake, leading to higher effective concentrations at the target site.
Metabolic Stability Strong C-F bond resists enzymatic cleavage.Prolonged duration of action and increased overall exposure of the target to the compound.
Conformational Control Restriction of bond rotation and influence on molecular shape.Improved selectivity by favoring a conformation that is optimal for the intended target and not for off-targets.

Comparative Analysis with Related Purine Derivatives

To further understand the potential biological profile of this compound, it is instructive to compare it with structurally related purine derivatives. This comparative analysis highlights the specific contributions of the fluorine atom at the C6 position and the benzyl group at the N7 position.

Comparison with 7-Benzyl-7H-purine (Non-fluorinated Analog):

The most direct comparison is with the non-fluorinated parent compound, 7-Benzyl-7H-purine. The presence of the fluorine atom in this compound is expected to confer several advantages:

Potency: The fluorine atom can enhance potency through the mechanisms described in the previous section, including increased binding affinity and improved metabolic stability. tandfonline.comnih.gov

Lipophilicity and Permeability: The fluorinated compound is likely to be more lipophilic, potentially leading to better membrane permeability and cellular uptake. tandfonline.com

Electronic Properties: The electron-withdrawing nature of fluorine will significantly alter the electron density of the purine ring compared to its non-fluorinated counterpart, which can influence its interaction with biological targets. acs.orgstackexchange.com

Comparison with 7-Benzyl-6-chloro-7H-purine:

Replacing the fluorine atom with a chlorine atom at the C6 position would also result in an electron-withdrawing effect. However, there are key differences:

Size and Steric Hindrance: Chlorine is a larger atom than fluorine. This increased steric bulk could negatively impact binding to some targets.

Bond Strength and Reactivity: The C-Cl bond is generally weaker and more susceptible to nucleophilic displacement than the C-F bond. This could lead to different metabolic pathways and potential for covalent interactions with cellular components. Studies on 6-chloropurine nucleosides have suggested that the electrophilic nature of the 6-chloro group could lead to covalent bond formation with target enzymes. nih.gov

Hydrogen Bonding: While both are weak hydrogen bond acceptors, the nature of their interactions within a binding pocket may differ.

Comparison with 9-Benzyl-6-fluoro-9H-purine:

The position of the benzyl group on the purine ring is critical for biological activity. N7- and N9-substituted purines often exhibit distinct biological profiles. acs.orgnih.gov

Target Selectivity: The spatial arrangement of the benzyl group in the N7 versus the N9 position will dictate how the molecule presents itself to a biological target. This can lead to significant differences in binding affinity and selectivity for different enzymes or receptors. nih.gov

The following interactive data table provides a hypothetical comparative analysis of these purine derivatives based on established principles of medicinal chemistry.

CompoundKey Structural FeatureExpected Impact on Biological Properties
This compound 6-Fluoro, 7-BenzylEnhanced potency, metabolic stability, and lipophilicity compared to the non-fluorinated analog. Different selectivity profile compared to the 9-benzyl isomer.
7-Benzyl-7H-purine 7-BenzylBaseline compound for assessing the effects of the 6-fluoro substituent. Likely to be less potent and metabolically stable.
7-Benzyl-6-chloro-7H-purine 6-Chloro, 7-BenzylElectron-withdrawing effects similar to fluorine but with larger steric bulk and potentially different reactivity at the C6 position.
9-Benzyl-6-fluoro-9H-purine 6-Fluoro, 9-BenzylExpected to have a distinct biological activity and target profile due to the different spatial orientation of the benzyl group.

This comparative analysis underscores the nuanced effects of subtle structural modifications on the purine scaffold. The specific combination of a fluorine atom at the C6 position and a benzyl group at the N7 position in this compound suggests a unique pharmacological profile that warrants further investigation.

Advanced Computational and Theoretical Investigations

Quantum Chemical Characterization

Quantum chemical methods are instrumental in elucidating the fundamental electronic and structural properties of molecules. For a novel compound like 7-Benzyl-6-fluoro-7H-purine, these theoretical calculations would be the first step in predicting its reactivity, stability, and potential interactions with biological systems.

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)

The electronic structure of a molecule governs its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electron-donating and electron-accepting capabilities of the compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density, often visualized through charge distribution maps, identifies the electrophilic and nucleophilic sites within the molecule. In this compound, the electronegative fluorine atom and the nitrogen atoms of the purine (B94841) ring are expected to significantly influence the charge distribution, creating regions of partial negative and positive charge. This distribution is critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with biological targets.

Table 1: Hypothetical Quantum Chemical Parameters for this compound

ParameterPredicted Value RangeSignificance
HOMO EnergyIndicates electron-donating ability
LUMO EnergyIndicates electron-accepting ability
HOMO-LUMO GapRelates to chemical reactivity and stability
Dipole MomentMeasures the overall polarity of the molecule

Note: The values in this table are hypothetical and would require specific quantum chemical calculations to be determined.

Aromaticity and Tautomerism Studies

The purine core of this compound is an aromatic system. Aromaticity is a key factor in the stability and electronic properties of the molecule. Computational methods can quantify the degree of aromaticity of the fused imidazole (B134444) and pyrimidine (B1678525) rings.

Tautomerism is another important aspect of purine chemistry. While the specified compound is the 7H-tautomer, other tautomeric forms, such as the 9H-tautomer, could exist in equilibrium. Quantum chemical calculations can determine the relative energies of these tautomers, predicting the most stable form under different conditions. The position of the benzyl (B1604629) group at the N7 position is expected to influence the tautomeric preference.

Conformational Analysis and Energetic Landscapes

The benzyl group attached to the N7 position of the purine ring introduces conformational flexibility. The rotation around the single bond connecting the benzyl group to the purine core can lead to various spatial arrangements, or conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might fit into a binding pocket of a biological target. The energetic landscape, a plot of energy as a function of conformational coordinates, provides a comprehensive view of the molecule's flexibility.

Molecular Docking and Molecular Dynamics Simulations

To explore the potential biological activity of this compound, molecular docking and molecular dynamics simulations are powerful computational tools. These methods predict how the compound might interact with specific proteins or other biomolecules.

Prediction of Ligand-Target Binding Modes and Interaction Fingerprints

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity. The result of a docking study is a set of predicted binding poses, each with an associated score that estimates the binding strength. The specific interactions formed between this compound and a target protein would constitute its "interaction fingerprint."

Table 2: Potential Interacting Residues in a Hypothetical Protein Binding Site

Interaction TypePotential Amino Acid Residues
Hydrogen BondingAsp, Glu, Gln, Asn, Ser, Thr
Hydrophobic InteractionsVal, Leu, Ile, Phe, Trp
Pi-StackingPhe, Tyr, Trp, His

Note: This table lists general types of amino acids that could potentially interact with a ligand like this compound.

Dynamics of Compound-Biomolecule Complexes

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can explore the dynamic behavior of the ligand-receptor complex over time. MD simulations take into account the flexibility of both the ligand and the protein, providing a more realistic representation of the binding process. These simulations can be used to assess the stability of the predicted binding modes and to identify any conformational changes that may occur upon ligand binding.

Virtual Screening and Lead Optimization Strategies

Virtual screening (VS) is a powerful computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a specific biological target, such as a protein receptor or enzyme. wikipedia.org This process can be broadly categorized into structure-based and ligand-based approaches. In the context of this compound, both strategies could be employed to identify potential protein targets and to refine its chemical structure for improved therapeutic potential.

Structure-based virtual screening would involve docking simulations of this compound against the three-dimensional structures of known protein targets. This method predicts the binding affinity and conformation of the ligand within the active site of the protein. For purine analogs, this approach has been successfully used to identify potential inhibitors for targets such as xanthine oxidase and human uric acid transporter 1 (hURAT1). bjmu.edu.cnnih.gov For instance, a virtual screening workflow could be designed to evaluate the binding of this compound to the ATP binding pocket of various kinases, a common target for purine derivatives. acs.org

Ligand-based virtual screening, on the other hand, relies on the knowledge of other molecules that have a similar biological activity. This can involve shape-based screening or the development of pharmacophore models. wikipedia.org A pharmacophore model for a class of purine derivatives would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for biological activity. researchgate.netnih.gov Such a model could be used to screen large compound databases for molecules with a similar pharmacophoric profile to this compound, thereby identifying novel compounds with potentially similar therapeutic effects.

Once a lead compound like this compound is identified, lead optimization strategies are employed to enhance its desired properties, such as increased potency, selectivity, and improved pharmacokinetic profiles. Computational methods play a crucial role in this iterative process. For example, by analyzing the binding mode of this compound within a target's active site, medicinal chemists can make targeted modifications to its structure. The introduction of the benzyl group at the 7-position and the fluorine atom at the 6-position are examples of such modifications that can significantly influence the compound's interaction with its target. researchgate.netresearchgate.net

Virtual Screening MethodDescriptionPotential Application for this compound
Structure-Based Virtual ScreeningUtilizes the 3D structure of the target protein to dock and score potential ligands.Predicting binding affinity to various kinases, transporters, or enzymes.
Ligand-Based Virtual ScreeningRelies on the properties of known active molecules to identify new ones.Identifying novel compounds with similar pharmacophoric features and potential biological activity.
Lead OptimizationIterative process of modifying a lead compound to improve its properties.Guiding chemical modifications to enhance potency, selectivity, and ADME properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com These models are invaluable for predicting the activity of novel compounds and for gaining insights into the structural features that are crucial for their biological function.

To develop a QSAR model for a series of purine derivatives including this compound, a dataset of compounds with known biological activities (e.g., IC50 values) against a specific target would be required. researchgate.net Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), or 3D (e.g., molecular shape, surface area).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical model that correlates the molecular descriptors with the biological activity. tandfonline.com For instance, a QSAR study on substituted 9-benzyl-6-dimethylamino-9H-purines identified the importance of the nitrogen in the five-membered ring and polar substituents in the aromatic ring for benzodiazepine receptor binding. nih.gov A similar approach for this compound and its analogs could lead to predictive models for various biological functions, such as anticancer or antiviral activity. mdpi.commdpi.com

A key outcome of QSAR modeling is the identification of the most important physicochemical descriptors that influence the biological activity. These descriptors provide valuable insights into the mechanism of action and can guide the design of more potent compounds. For example, a QSAR model might reveal that hydrophobicity in a particular region of the molecule is positively correlated with activity, while steric bulk is negatively correlated.

Pharmacophore modeling can be considered a qualitative form of QSAR. It identifies the essential spatial arrangement of chemical features responsible for a compound's biological activity. nih.gov For a series of active purine derivatives, a pharmacophore model might consist of a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and an aromatic ring arranged in a specific 3D geometry. researchgate.net This pharmacophore can then be used as a query to search for new molecules that fit the model, or to guide the modification of existing compounds like this compound to better match the pharmacophoric requirements.

QSAR ComponentDescriptionRelevance to this compound
Predictive ModelsMathematical equations that correlate chemical structure with biological activity.Could predict the anticancer, antiviral, or other biological activities of novel analogs.
Physicochemical DescriptorsNumerical representations of molecular properties (e.g., hydrophobicity, electronic effects).Identify the key molecular features of this compound that govern its biological function.
Pharmacophores3D arrangement of essential chemical features for biological activity.Provides a template for designing new molecules with improved activity and for understanding its interaction with its target.

In Silico Assessment of Metabolic Transformation Pathways

Understanding the metabolic fate of a drug candidate is a critical aspect of drug discovery. In silico methods can predict the potential metabolic transformations of a compound, helping to identify potential metabolites and predict their toxicity. For purine analogs like this compound, metabolism can significantly impact their efficacy and safety profile. nih.gov

The metabolism of purines involves a complex network of enzymes that can lead to both activation and inactivation of the compound. smpdb.careactome.org Computational tools can predict the sites of metabolism on a molecule by considering factors such as the reactivity of different atoms and their accessibility to metabolic enzymes like cytochrome P450s. For this compound, potential metabolic pathways could include oxidation of the benzyl ring, N-debenzylation, or modifications to the purine core.

By predicting the potential metabolites, researchers can then synthesize these compounds and test them for their biological activity and toxicity. This proactive approach can help to identify potential issues early in the drug development process. Furthermore, understanding the metabolic pathways can inform the design of prodrugs or analogs with improved metabolic stability. nih.gov For example, if a particular metabolic pathway is found to inactivate the compound, modifications can be made to the structure to block that pathway.

Future Research Directions and Translational Perspectives

Development of Innovative Synthetic Methodologies for Purine (B94841) Derivatization

Future research should prioritize the development of novel and efficient synthetic strategies for the derivatization of the 7-Benzyl-6-fluoro-7H-purine core. The exploration of C-H activation, flow chemistry, and biocatalysis could lead to more sustainable and scalable synthetic routes. Furthermore, the development of late-stage functionalization techniques would be invaluable for rapidly generating a diverse library of analogues for structure-activity relationship (SAR) studies. Drawing inspiration from the synthesis of other purine derivatives, innovative approaches could be explored. beilstein-journals.orgresearchgate.net

Design and Synthesis of Highly Selective and Potent Analogues

Building upon the this compound scaffold, the design and synthesis of analogues with high selectivity and potency for specific biological targets is a critical next step. Computational modeling and structure-based drug design can be employed to predict modifications that would enhance binding affinity and selectivity. For instance, the introduction of various substituents on the benzyl (B1604629) ring or modifications at other positions of the purine core could be explored to target specific enzyme active sites or receptor binding pockets. The development of purine-hydrazone scaffolds as dual EGFR/HER2 inhibitors serves as a relevant example of how the purine core can be elaborated to achieve potent and selective biological activity. mdpi.com

Identification of Novel Biological Targets and Underexplored Mechanisms

The purine scaffold is a well-established pharmacophore present in numerous endogenous molecules and approved drugs, exhibiting a wide range of biological activities including antimicrobial, antifungal, antitumor, and antiviral effects. researchgate.net High-throughput screening of this compound against a broad panel of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes, could identify novel therapeutic applications. Additionally, investigating its potential to modulate less explored biological pathways, such as riboswitch-mediated gene regulation, could open up new avenues for drug discovery. researchgate.net

Integration of this compound into Chemical Probe Libraries

The development of chemical probes derived from this compound would be a valuable tool for chemical biology research. By attaching fluorescent tags, biotin, or photo-affinity labels, these probes could be used to identify and validate new biological targets, visualize cellular processes, and study drug-target engagement in living systems. The synthesis of fluorescent N(9)-alkylated 2-amino-6-triazolylpurines highlights the potential for creating purine-based probes for cell labeling studies. beilstein-journals.org

Application of High-Throughput Screening and Phenotypic Assays

To efficiently explore the biological potential of this compound and its analogues, high-throughput screening (HTS) and high-content phenotypic assays are essential. HTS can rapidly assess the activity of a large library of compounds against specific molecular targets. Phenotypic screening, on the other hand, can identify compounds that induce a desired cellular phenotype without prior knowledge of the specific target. This approach can uncover unexpected biological activities and mechanisms of action for this class of compounds.

Mechanistic Studies to Unravel Complex Biological Interactions

Once promising biological activities are identified, detailed mechanistic studies will be crucial to understand how this compound and its derivatives exert their effects. This includes determining their precise molecular targets, elucidating their binding modes through techniques like X-ray crystallography or cryo-electron microscopy, and investigating their downstream effects on cellular signaling pathways. Such studies are fundamental for the rational optimization of lead compounds and for understanding the complex biology of the targeted pathways.

Data Tables

Table 1: Physicochemical Properties of Related Purine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
7-Benzyl-7H-purine---C12H10N4210.24
6-Fluoro-7-methyl-7H-purine34792-95-5C6H5FN4152.13
7-Benzyl-2,6-dichloro-7H-purine56025-87-7C12H8Cl2N4279.12
7-Benzyl-2-chloro-6-iodo-7H-purine150721-89-4C12H8ClIN4370.58

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Benzyl-6-fluoro-7H-purine, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, fluorination at the 6-position can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical. Characterization should include NMR (¹H, ¹³C, ¹⁹F) and HPLC (>95% purity). Ensure reproducibility by documenting reaction parameters (e.g., temperature, solvent ratios) and validating intermediates at each step .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a multi-technique approach:

  • NMR Spectroscopy : ¹⁹F NMR is essential to confirm fluorination at the 6-position (δ ~ -120 to -150 ppm). Compare with analogous purine derivatives for shifts .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ ion).
  • X-ray Crystallography : If crystals are obtainable, resolve the structure to confirm benzyl group orientation and fluorine placement (e.g., dihedral angles between fused rings) .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF) for in vitro assays and non-polar solvents (chloroform, ethyl acetate) for organic reactions. Quantify solubility via UV-Vis spectroscopy at λ_max (purine absorbance ~260 nm). Include co-solvents (e.g., PEG-400) for aqueous formulations, and document pH stability (test pH 3–9) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected ¹H NMR splitting patterns)?

  • Methodological Answer :

  • Repetition : Re-run NMR under standardized conditions (e.g., deuterated solvent, calibrated probe).
  • Variable Temperature (VT) NMR : Assess dynamic effects (e.g., rotational barriers of the benzyl group) .
  • DFT Calculations : Model expected splitting patterns using computational tools (e.g., Gaussian) to correlate experimental vs. theoretical results .
  • Cross-Validation : Compare with LC-MS or IR data to rule out impurities .

Q. What strategies optimize reaction yield in large-scale synthesis while minimizing byproducts?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity.
  • Byproduct Analysis : Use TLC/MS to identify side products (e.g., debenzylated intermediates). Adjust stoichiometry (e.g., excess benzyl bromide) to suppress undesired pathways .

Q. How should stability studies under accelerated conditions (heat, light) be designed for this compound?

  • Methodological Answer :

  • Forced Degradation : Expose samples to 40–80°C (thermal), UV light (photolytic), and oxidative conditions (H₂O₂). Monitor degradation via HPLC at intervals (0, 7, 14 days).
  • Kinetic Modeling : Use Arrhenius plots to predict shelf life. Reference NIST thermodynamic data for activation energy estimates .
  • Degradant Identification : Isolate major degradants via preparative HPLC and characterize using HRMS/MS .

Q. What computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to purine receptors (e.g., adenosine A₂A). Validate with MD simulations (NAMD/GROMACS) to assess binding stability.
  • QSAR Studies : Corrogate substituent effects (benzyl vs. other alkyl groups) on activity. Use PubChem bioassay data for training models .

Data Presentation Guidelines

  • Tables : Include synthetic yields, spectral assignments, and stability metrics (e.g., Table 1: Reaction Optimization Parameters).
  • Figures : Depict crystal packing (X-ray), degradation pathways, and docking poses.
  • References : Cite primary literature (e.g., synthesis protocols , computational methods ). Avoid non-academic sources .

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Feasible Synthetic Routes

Reactant of Route 1
7-Benzyl-6-fluoro-7H-purine
Reactant of Route 2
7-Benzyl-6-fluoro-7H-purine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.